molecular formula C27H28N2O5S B11157755 6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11157755
M. Wt: 492.6 g/mol
InChI Key: QTNDSMLVNDGMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a thiazole ring, and various substituents such as ethyl, hydroxy, methoxyphenyl, morpholino, and methyl groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the Pechmann condensation, which is used to form the chromen-4-one core. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid .

The morpholino and methoxyphenyl groups are usually introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with halogenated intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and morpholino group, in particular, enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

Molecular Formula

C27H28N2O5S

Molecular Weight

492.6 g/mol

IUPAC Name

6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)-morpholin-4-ylmethyl]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C27H28N2O5S/c1-4-17-13-20-25(31)21(27-28-16(2)15-35-27)14-34-26(20)22(24(17)30)23(29-9-11-33-12-10-29)18-5-7-19(32-3)8-6-18/h5-8,13-15,23,30H,4,9-12H2,1-3H3

InChI Key

QTNDSMLVNDGMIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1O)C(C3=CC=C(C=C3)OC)N4CCOCC4)OC=C(C2=O)C5=NC(=CS5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.